4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

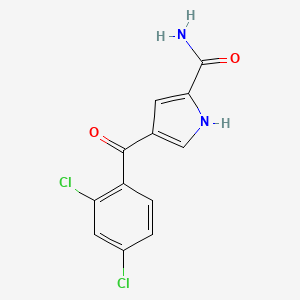

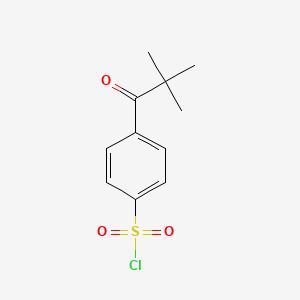

“4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1384429-64-4 . It has a molecular weight of 260.74 . The compound is typically in powder form and is stored at room temperature .

Molecular Structure Analysis

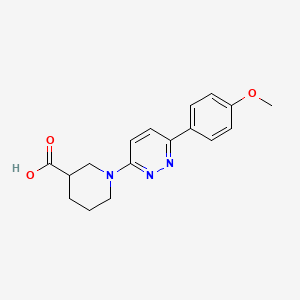

The InChI code for this compound is 1S/C11H13ClO3S/c1-11(2,3)10(13)8-4-6-9(7-5-8)16(12,14)15/h4-7H,1-3H3 . This indicates that the compound has a benzene ring with a sulfonyl chloride (-SO2Cl) group and a 2,2-dimethylpropanoyl group attached to it.Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 260.74 .科学的研究の応用

Synthesis and Antimicrobial Activity

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride has been utilized in the synthesis of new sulfonamides. For instance, a series of sulfonamides were synthesized by combining different benzene sulfonyl chlorides with Ampyrone, resulting in compounds with notable antimicrobial and antioxidant activities. Among these, certain derivatives demonstrated significant efficacy in in vitro antimicrobial activities against selected bacterial and fungal strains. Additionally, these compounds exhibited free radical scavenging activity based on the DPPH method, showcasing their potential in pharmaceutical applications (Badgujar, More, & Meshram, 2018).

Reactivity and Structural Analysis

The reactivity of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride has been a subject of interest, particularly in its reactions with other compounds. For instance, the reaction of N-unsubstituted triazoles with sulfonyl chlorides led to the formation of mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. The ratio of these regioisomers varied based on the nature of the azolyl ring and the size of the substituent in the sulfonyl chloride, providing insights into the kinetic and thermodynamic aspects of these compounds (Beryozkina et al., 2015).

Role in Friedel-Crafts Sulfonylation

This chemical has also been used in Friedel-Crafts sulfonylation reactions. In one study, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids were used as unconventional reaction media and as Lewis acid catalyst for Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This approach showcased enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions, highlighting the potential of this chemical in facilitating complex organic reactions (Nara, Harjani, & Salunkhe, 2001).

Safety and Hazards

特性

IUPAC Name |

4-(2,2-dimethylpropanoyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c1-11(2,3)10(13)8-4-6-9(7-5-8)16(12,14)15/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERAQQCBZHYOHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2591409.png)

![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2591411.png)

![N-(4-ethoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2591417.png)

![1-(4-methoxyphenyl)-N-{3-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591418.png)

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2591422.png)